3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid is a chemical compound with significant implications in medicinal chemistry. It is classified under the category of pyridine derivatives, which are known for their diverse biological activities. This compound is particularly relevant in the context of drug design and development due to its structural features that facilitate interactions with biological targets.
The compound can be sourced from various chemical suppliers and is often utilized in research settings to explore its potential therapeutic applications. Its CAS number is 1936217-79-6, and it has been referenced in multiple scientific publications and databases, including PubChem and LGC Standards .
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid falls under the broader category of carboxylic acids, specifically those containing pyridine rings. Its structure suggests potential activity as an enzyme inhibitor or as a modulator of biochemical pathways due to the presence of functional groups conducive to such interactions.
The synthesis of 3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with butanoic acid under controlled conditions. This process may involve:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity .
The molecular formula for 3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid is , with a molecular weight of approximately 269.26 g/mol. The structure features:
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid can participate in various chemical reactions typical of carboxylic acids and pyridine derivatives:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid primarily involves its interaction with biological targets at the molecular level. The presence of both a carboxylic acid and a keto group allows for hydrogen bonding and electrostatic interactions with enzymes or receptors.
Data from studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes or hypertension .
The compound's physical properties include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis .
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid has potential applications in various fields:
Research continues to explore its full range of applications, particularly in drug discovery and development contexts .
Dihydropyridine (DHP) derivatives represent a privileged scaffold in medicinal chemistry, primarily known for their calcium channel modulation capabilities. These compounds target voltage-gated calcium channels, particularly the Cav1.2 L-type isoform, which is critically involved in cardiovascular regulation. Contemporary research has expanded their therapeutic relevance beyond hypertension and angina management into novel domains including multidrug resistance (MDR) reversal in oncology and neuroprotective applications [3] [6]. The molecular chameleon-like properties of the DHP core enable interactions with diverse biological targets through strategic structural modifications:
Table 1: Biological Activities of Dihydropyridine Derivatives in Modern Therapeutics
Activity Profile | Structural Features | Therapeutic Significance | Reference Activity |
---|---|---|---|
T-type Calcium Channel Block | Condensed hexahydroquinoline scaffold with modified esters | 30-fold selectivity over L-type channels | Selective inhibition at nanomolar range [3] |
P-gp Inhibition | C4 3-nitrophenyl/4-nitrophenyl substituents | Reverses multidrug resistance in cancer cells | IC₅₀ 3.8-15.6 μM across cell lines [6] |
Neuroprotection | Atypical DHP lacking Ca²⁺ blocking | Modulates neurotransmission and synaptic plasticity | Effective at 0.005–0.05 mg/kg doses [6] |
The butanoic acid functional group serves as a critical pharmacophore modifier that enhances target engagement and pharmacokinetic properties through several mechanisms. This C4 carboxylic acid chain provides an optimal spatial arrangement for ionic interactions with biological targets while improving aqueous solubility relative to shorter-chain analogs. In the specific context of 3-methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid (CAS 1936217-79-6), the branched 3-methylbutanoic acid configuration creates a stereogenic center that may influence chiral recognition in protein binding [1] [5]. Key functional advantages include:
Table 2: Pharmacological Impact of Butanoic Acid Conjugates in Medicinal Compounds
Compound Structure | Biological Activity | Role of Butanoic Acid Moiety | Experimental Evidence |
---|---|---|---|
1,3,4-Thiadiazole-butanoic acid hybrids (e.g., 7b,7c) | α-Glucosidase inhibition | Optimizes binding orientation in catalytic pocket | IC₅₀ 6.70-8.42 mM vs acarbose 13.88 mM [7] |
Dihydropyridinyl-butanoic acid (e.g., 400736-52-9) | Undisclosed biological activity | Provides stability under physiological conditions | Requires cold-chain transport [5] |
Fmoc-protected pyridone-propanoic acid (2865105-66-2) | Peptide synthesis building block | Enables amide coupling with free carboxylic acid | Used in solid-phase peptide synthesis [9] |
Pyridinone scaffolds have undergone systematic pharmacological optimization from simple heterocycles to advanced drug candidates. The structural progression began with unsubstituted 1,2-dihydropyridin-2-one cores and evolved toward multifunctionalized derivatives with enhanced target specificity:
The molecular architecture of 3-methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid (SMILES: CC(C)C(C(O)=O)C1=CC(=O)N(C)C=C1; InChIKey: WMGJBIOMFSAOBJ-UHFFFAOYSA-N) represents a contemporary embodiment of these design principles [1]. Its structure merges the hydrogen-bond accepting 2-pyridone ring with a chiral aliphatic carboxylic acid component, potentially enabling simultaneous interactions with both polar and hydrophobic binding pockets in biological targets. This balanced molecular complexity (MW 209.24 g/mol) complies with drug-likeness parameters while offering synthetic handles for further derivatization via the carboxylic acid group [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7